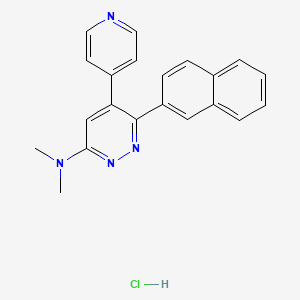
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- React the pyridazine compound with dimethylamine.
- Conditions: Use of a suitable base (e.g., sodium hydride) in an organic solvent.
Step 6: Formation of Hydrochloride Salt
- Treat the final product with hydrochloric acid to form the hydrochloride salt.
- Conditions: Aqueous hydrochloric acid solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling to form the pyridazine ring
-
Step 1: Preparation of Naphthalene Intermediate
- React naphthalene with a suitable halogenating agent (e.g., bromine) to form 2-bromonaphthalene.
- Conditions: Reflux in an organic solvent such as dichloromethane.
-
Step 2: Preparation of Pyridine Intermediate
- Synthesize 4-bromopyridine through halogenation of pyridine.
- Conditions: Use of a halogenating agent like N-bromosuccinimide (NBS) in an organic solvent.
-
Step 3: Coupling Reaction
- Couple 2-bromonaphthalene and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
- Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
-
Step 4: Formation of Pyridazine Ring
- Cyclize the coupled product to form the pyridazine ring.
- Conditions: Use of a cyclizing agent such as hydrazine hydrate under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives of the naphthalene and pyridine rings.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the pyridazine ring.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives on the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in dichloromethane.
Aplicaciones Científicas De Investigación
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Used in drug discovery and development.
-
Industry
- Utilized in the production of advanced materials with specific electronic and optical properties.
- Applied in the development of novel catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrobromide
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydroiodide
Uniqueness
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C21H19ClN4 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H |
Clave InChI |
YCTPOOSUMJYWMU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC4=CC=CC=C4C=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


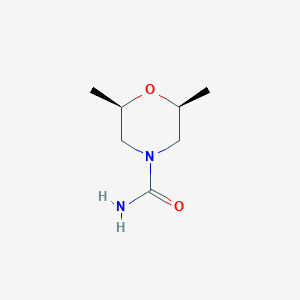
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
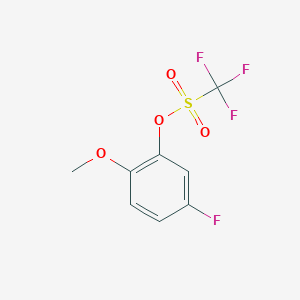
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)

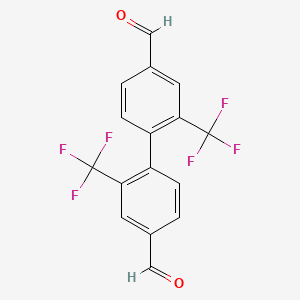
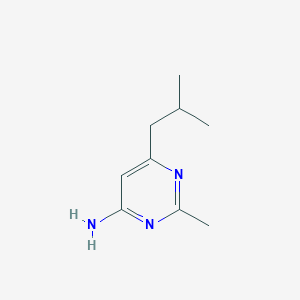

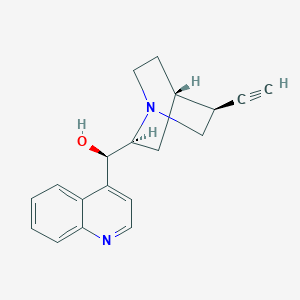
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)

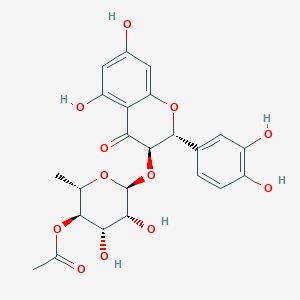

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
